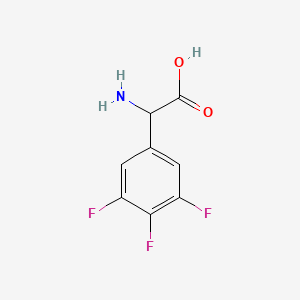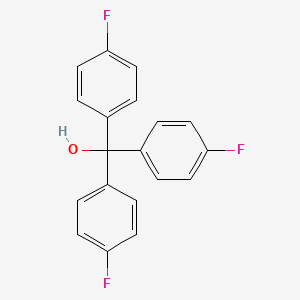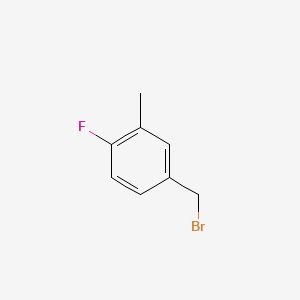
3,5-Difluorobenzoato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-difluorobenzoate is a chemical compound with the molecular formula C7H3F2NaO2. It is the sodium salt of 3,5-difluorobenzoic acid and is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in different fields of science and industry .
Aplicaciones Científicas De Investigación
Sodium 3,5-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Sodium 3,5-difluorobenzoate is an organic compound with a molecular formula of C7H3F2NaO2 It is known to have specific target organ toxicity, causing respiratory tract irritation .
Mode of Action
Sodium compounds are known to modulate sodium channels, keeping them open and causing hyperexcitation and, in some cases, nerve block . Sodium channels are involved in the propagation of action potentials along nerve axons .
Biochemical Pathways
Result of Action
It is known to cause respiratory tract irritation .
Action Environment
It is known that sodium compounds are typically stored in an inert atmosphere at room temperature .
Análisis Bioquímico
Biochemical Properties
Sodium 3,5-difluorobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with human carbonic anhydrases, specifically isoenzymes I and II. These interactions are characterized by enzyme inhibition, where sodium 3,5-difluorobenzoate binds to the active site of the enzyme, thereby reducing its activity . This inhibition can affect physiological processes such as pH regulation and CO2 homeostasis.
Cellular Effects
Sodium 3,5-difluorobenzoate influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium 3,5-difluorobenzoate can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cell function and behavior .
Molecular Mechanism
The molecular mechanism of sodium 3,5-difluorobenzoate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Sodium 3,5-difluorobenzoate binds to the active sites of enzymes such as human carbonic anhydrases, leading to their inhibition. This binding is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, sodium 3,5-difluorobenzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3,5-difluorobenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium 3,5-difluorobenzoate remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to sodium 3,5-difluorobenzoate can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of sodium 3,5-difluorobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of sodium 3,5-difluorobenzoate can result in toxic or adverse effects, including disruptions in metabolic processes and cellular damage .
Metabolic Pathways
Sodium 3,5-difluorobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, sodium 3,5-difluorobenzoate can inhibit the activity of human carbonic anhydrases, affecting metabolic flux and metabolite levels. This inhibition can lead to changes in the concentration of key metabolites, thereby influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of sodium 3,5-difluorobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. Sodium 3,5-difluorobenzoate can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within the cellular environment .
Subcellular Localization
Sodium 3,5-difluorobenzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3,5-difluorobenzoate is typically synthesized by reacting 3,5-difluorobenzoic acid with a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization .
Industrial Production Methods: In an industrial setting, the production of sodium 3,5-difluorobenzoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile.
Reduction: 3,5-difluorobenzyl alcohol or 3,5-difluorobenzaldehyde.
Oxidation: 3,5-difluorobenzoic acid derivatives.
Comparación Con Compuestos Similares
- Sodium 2,4-difluorobenzoate
- Sodium 2,6-difluorobenzoate
- Sodium 3,4-difluorobenzoate
- Sodium 2,5-difluorobenzoate
Comparison: Sodium 3,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and properties. Compared to other difluorobenzoates, it may exhibit different reactivity patterns and applications, making it a distinct and valuable compound in various fields of research and industry .
Propiedades
Número CAS |
530141-39-0 |
|---|---|
Fórmula molecular |
C7H4F2NaO2 |
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
sodium;3,5-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11); |
Clave InChI |
LHXHJIDRCSHUDC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(=O)O.[Na] |
| 530141-39-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)













